Metallo-|A-lactamase-IN-12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

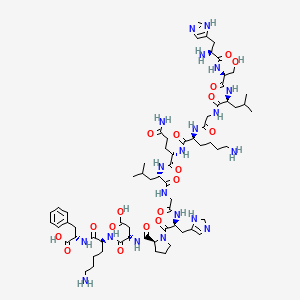

Inhibiteur de métallo-|A-lactamase-IN-12 est un composé conçu pour inhiber les métallo-β-lactamases, qui sont des enzymes conférant une résistance aux antibiotiques β-lactamines en hydrolysant leur cycle β-lactame. Ces enzymes sont une préoccupation majeure dans le traitement des infections bactériennes, car elles peuvent rendre de nombreux antibiotiques inefficaces .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'Inhibiteur de métallo-|A-lactamase-IN-12 implique plusieurs étapes, y compris la formation d'une structure de base capable de se lier efficacement au site actif des métallo-β-lactamases. La voie de synthèse implique généralement :

Formation de la structure de base : Cette étape implique l'utilisation de réactifs et de catalyseurs spécifiques pour former la structure de base du composé.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers groupes afin d'améliorer son affinité de liaison et sa spécificité.

Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie afin de garantir sa pureté et son efficacité.

Méthodes de production industrielle

La production industrielle de l'Inhibiteur de métallo-|A-lactamase-IN-12 implique la mise à l'échelle de la voie de synthèse pour produire de grandes quantités du composé. Ce processus nécessite une optimisation des conditions réactionnelles afin de maximiser le rendement et de minimiser les coûts. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être employées pour atteindre une production efficace .

Analyse Des Réactions Chimiques

Types de réactions

L'Inhibiteur de métallo-|A-lactamase-IN-12 subit principalement des réactions de liaison avec les métallo-β-lactamases. Ces réactions impliquent la coordination du composé aux ions métalliques (généralement du zinc) présents dans le site actif de l'enzyme .

Réactifs et conditions courants

Les réactions de liaison se produisent généralement dans des conditions physiologiques, la présence d'ions métalliques tels que le zinc étant cruciale pour l'activité du composé. D'autres réactifs peuvent inclure des tampons pour maintenir le pH et la force ionique de la solution .

Principaux produits formés

Le principal produit de la réaction entre l'Inhibiteur de métallo-|A-lactamase-IN-12 et les métallo-β-lactamases est un complexe stable qui inhibe l'activité enzymatique de la métallo-β-lactamase, empêchant ainsi l'hydrolyse des antibiotiques β-lactamines .

Applications De Recherche Scientifique

L'Inhibiteur de métallo-|A-lactamase-IN-12 présente plusieurs applications en recherche scientifique :

Mécanisme d'action

L'Inhibiteur de métallo-|A-lactamase-IN-12 exerce ses effets en se liant au site actif des métallo-β-lactamases, où il se coordonne avec les ions métalliques (généralement du zinc) présents dans l'enzyme. Cette liaison inhibe l'activité enzymatique de la métallo-β-lactamase, empêchant l'hydrolyse des antibiotiques β-lactamines et restaurant ainsi leur efficacité . Les cibles moléculaires de l'Inhibiteur de métallo-|A-lactamase-IN-12 sont les ions métalliques dans le site actif de l'enzyme, et les voies impliquées incluent l'inhibition de l'hydrolyse des β-lactamines .

Mécanisme D'action

Metallo-|A-lactamase-IN-12 exerts its effects by binding to the active site of metallo-β-lactamases, where it coordinates with the metal ions (typically zinc) present in the enzyme. This binding inhibits the enzymatic activity of the metallo-β-lactamase, preventing the hydrolysis of β-lactam antibiotics and thereby restoring their efficacy . The molecular targets of this compound are the metal ions in the active site of the enzyme, and the pathways involved include the inhibition of β-lactam hydrolysis .

Comparaison Avec Des Composés Similaires

L'Inhibiteur de métallo-|A-lactamase-IN-12 est unique en sa capacité à inhiber efficacement un large éventail de métallo-β-lactamases. Des composés similaires incluent :

Avibactam : Un autre inhibiteur de β-lactamase de type sérine avec une activité limitée contre les métallo-β-lactamases.

Aspergillomarasmine A : Un produit naturel qui inhibe les métallo-β-lactamases en chélatant les ions zinc.

L'Inhibiteur de métallo-|A-lactamase-IN-12 se distingue par son activité à large spectre et sa capacité à inhiber plusieurs types de métallo-β-lactamases, ce qui en fait un candidat prometteur pour lutter contre la résistance aux antibiotiques .

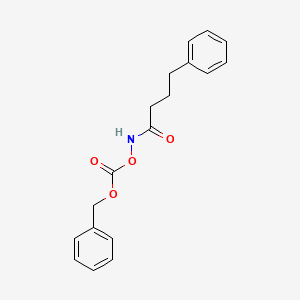

Propriétés

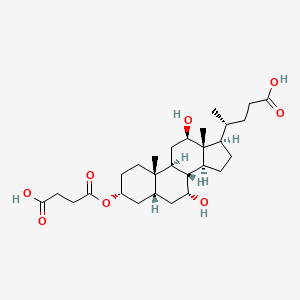

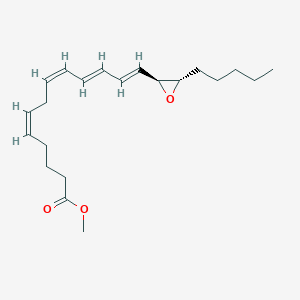

Formule moléculaire |

C18H19NO4 |

|---|---|

Poids moléculaire |

313.3 g/mol |

Nom IUPAC |

benzyl (4-phenylbutanoylamino) carbonate |

InChI |

InChI=1S/C18H19NO4/c20-17(13-7-12-15-8-3-1-4-9-15)19-23-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20) |

Clé InChI |

HCJGHMQOAVFHGV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CCCC(=O)NOC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)

![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)